molecular formula C16H18BrNO2 B8142425 2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B8142425
M. Wt: 336.22 g/mol
InChI Key: QKDZRUTUMKWCQO-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or reactivity. The comparison can be based on various factors, such as:

    Chemical structure: Similar compounds may have similar functional groups or molecular frameworks.

    Reactivity: Similar compounds may undergo similar types of chemical reactions.

    Applications: Similar compounds may be used in similar scientific research applications.

Some similar compounds include those listed in the PubChem database with similar 2D or 3D structures.

Properties

IUPAC Name

2-[(4-bromo-2-methylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-10-6-11(17)4-5-13(10)18-9-12-14(19)7-16(2,3)8-15(12)20/h4-6,9,18H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDZRUTUMKWCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC=C2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC=C2C(=O)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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